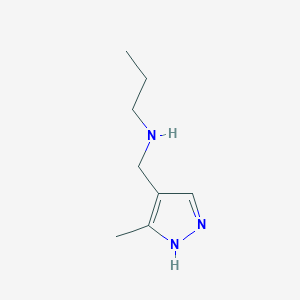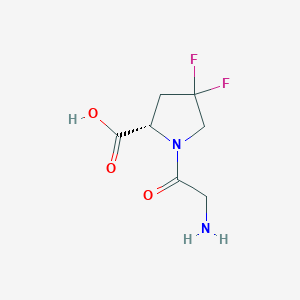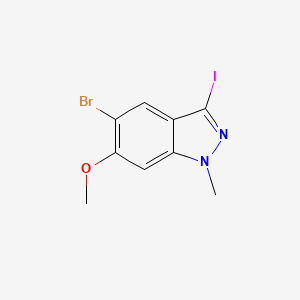![molecular formula C7H3F3IN3 B15225656 3-Iodo-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B15225656.png)
3-Iodo-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Iodo-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that features both pyrazole and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine typically involves the use of transition metal-catalyzed cross-coupling reactions. One efficient method is the Suzuki–Miyaura cross-coupling reaction, which involves the reaction of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one with aryl or heteroaryl boronic acids . This reaction requires a tandem catalyst system, such as XPhosPdG2/XPhos, to avoid debromination . The reaction conditions are optimized to achieve high yields and selectivity.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, including the use of continuous flow reactors and microwave-assisted synthesis, can be applied to scale up the production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
3-Iodo-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with different functional groups using nucleophilic substitution reactions.
Cross-Coupling Reactions: The compound can participate in Suzuki–Miyaura cross-coupling reactions to form C-C bonds with aryl or heteroaryl groups.
Common Reagents and Conditions
Suzuki–Miyaura Cross-Coupling: Uses aryl or heteroaryl boronic acids, XPhosPdG2/XPhos catalyst, and a base such as potassium carbonate in a suitable solvent like toluene.
Nucleophilic Substitution: Uses nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include various arylated or heteroarylated derivatives of this compound .
Applications De Recherche Scientifique
3-Iodo-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of potential therapeutic agents, particularly for neurodegenerative disorders due to its activity against monoamine oxidase B.
Material Science: The compound’s photophysical properties make it useful in the development of optical materials.
Biological Research: It is used in the study of enzyme inhibition and as a probe for biological pathways.
Mécanisme D'action
The mechanism of action of 3-Iodo-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit monoamine oxidase B, an enzyme involved in the breakdown of neurotransmitters . This inhibition can lead to increased levels of neurotransmitters, which may have therapeutic effects in neurodegenerative diseases.
Comparaison Avec Des Composés Similaires
Similar Compounds
PHTPP: A selective estrogen receptor β antagonist with a similar pyrazolo[1,5-a]pyrimidine core.
Other Pyrazolo[1,5-a]pyrimidines: Various derivatives with different substituents at the pyrazole and pyrimidine rings.
Uniqueness
3-Iodo-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is unique due to the presence of both iodine and trifluoromethyl groups, which impart distinct electronic and steric properties. These features enhance its reactivity and potential biological activities compared to other pyrazolo[1,5-a]pyrimidine derivatives .
Propriétés
Formule moléculaire |
C7H3F3IN3 |
|---|---|
Poids moléculaire |
313.02 g/mol |
Nom IUPAC |
3-iodo-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C7H3F3IN3/c8-7(9,10)5-1-2-14-6(13-5)4(11)3-12-14/h1-3H |
Clé InChI |
LTBZVZFILPQDOW-UHFFFAOYSA-N |
SMILES canonique |
C1=CN2C(=C(C=N2)I)N=C1C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



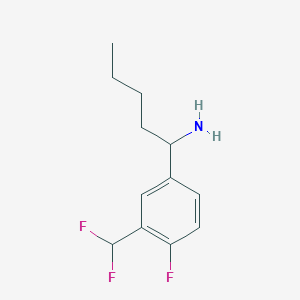
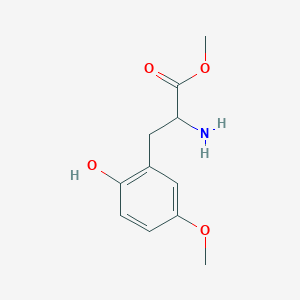

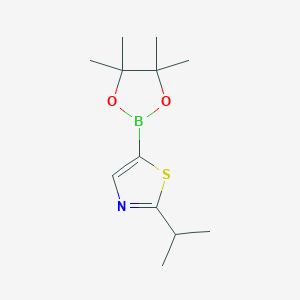
![1,1-dioxo-2,3,4,5,5a,6,7,8-octahydropyrrolo[1,2-b]thiazepine-8-carboxylic acid](/img/structure/B15225605.png)
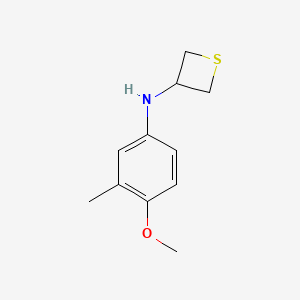
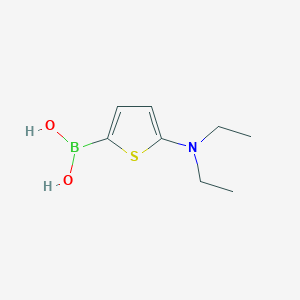
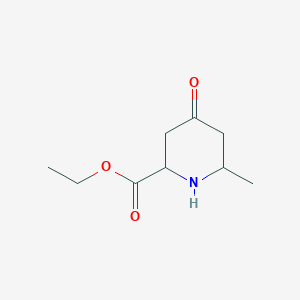
![8-Bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepin-5-amine](/img/structure/B15225631.png)
![5-Bromo-2-ethyl-7-methylpyrazolo[1,5-a]pyridine](/img/structure/B15225634.png)
